molecular formula C16H29O7P B1264250 (10S)-Juvenile hormone III diol phosphate

(10S)-Juvenile hormone III diol phosphate

Cat. No. B1264250
M. Wt: 364.37 g/mol
InChI Key: JDMJTZPURCXYDX-RATZTOCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10S)-Juvenile hormone III diol phosphate is a sesquiterpenoid, a methyl ester, a tertiary alcohol, an enoate ester and a phosphate monoester.

Scientific Research Applications

Metabolism in Insects

The metabolism of juvenile hormone (JH) III, including (10S)-JH III diol phosphate, has been studied extensively in insects like Manduca sexta. These hormones are metabolized into polar metabolites, notably JH acid-diol and phosphate conjugates, which are major end products of JH metabolism (Halarnkar et al., 1993). Additionally, the metabolism of JH III and its diol derivative has been investigated in the female locust, Locusta migratoria, with findings indicating complex catabolic pathways and metabolites (Debernard & Couillaud, 1994).

Role in Insect Development

JH III diol and its derivatives play a significant role in insect development. Studies on Manduca sexta and Locusta migratoria have shown how these hormones influence processes like protein synthesis, metabolic regulation, and developmental transitions. The binding properties of various forms of JH III, including the (10S) enantiomer, have been analyzed in detail, revealing their impact on developmental processes (Schooley & Bergot, 1978).

In Vitro Synthesis and Biological Activities

In vitro studies have demonstrated the intrinsic synthesis of JH-III diol in locust corpora allata, highlighting its role in controlling JH-III levels in insects (Gadot et al., 1987). Also, the biological activities of various JH derivatives, including JH III diol, have been examined in different insect species, such as stink bugs, elucidating their roles in reproduction and development (Kotaki et al., 2011).

Molecular and Cellular Mechanisms

Research has also focused on the molecular and cellular mechanisms by which JH III and its derivatives, including diol phosphate, exert their effects. This includes studies on receptor binding, signal transduction, and enzymatic activity, providing insights into how these hormones regulate various biological processes in insects (Yamamoto et al., 1988).

properties

Product Name

(10S)-Juvenile hormone III diol phosphate

Molecular Formula

C16H29O7P

Molecular Weight

364.37 g/mol

IUPAC Name

methyl (2E,6E,10S)-11-hydroxy-3,7,11-trimethyl-10-phosphonooxydodeca-2,6-dienoate

InChI

InChI=1S/C16H29O7P/c1-12(7-6-8-13(2)11-15(17)22-5)9-10-14(16(3,4)18)23-24(19,20)21/h7,11,14,18H,6,8-10H2,1-5H3,(H2,19,20,21)/b12-7+,13-11+/t14-/m0/s1

InChI Key

JDMJTZPURCXYDX-RATZTOCSSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H](C(C)(C)O)OP(=O)(O)O

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC(C(C)(C)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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